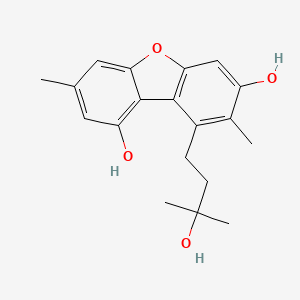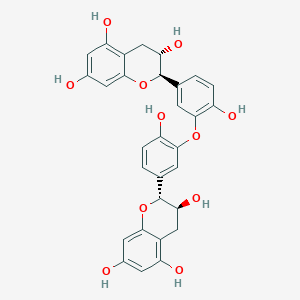
Sodium iodide I 123
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium iodide I 123 is a radioactive isotope of iodine used primarily in nuclear medicine for diagnostic purposes. It is particularly valuable in the evaluation of thyroid function and morphology due to its ability to be absorbed by the thyroid gland. The compound is administered orally and is known for its short half-life of approximately 13.2 hours, which makes it suitable for diagnostic imaging without prolonged radiation exposure .
准备方法
Sodium iodide I 123 is synthesized through several methods, primarily involving the irradiation of enriched tellurium or xenon. The most common methods include:
Proton Irradiation of Enriched Tellurium 124: This method involves bombarding tellurium 124 with protons, resulting in the formation of iodine 123.
Proton Irradiation of Enriched Xenon 124: In this method, xenon 124 is irradiated with protons, leading to the production of iodine 123.
Decay of Xenon 123: This method involves the decay of xenon 123 to iodine 123.
These methods ensure that the resulting this compound is carrier-free, meaning it does not contain any other isotopes of iodine or other elements.
化学反应分析
Sodium iodide I 123 undergoes several types of chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Common reagents used in these reactions include sulfuric acid, chlorine, and alkyl chlorides. The major products formed from these reactions are iodine, hydrogen iodide, and alkyl iodides.
科学研究应用
Sodium iodide I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound is used to study biological processes involving iodine uptake and metabolism.
作用机制
The mechanism of action of sodium iodide I 123 involves its absorption through the gastrointestinal tract and subsequent uptake by the thyroid gland. Once absorbed, it is incorporated into the thyroid gland, where it undergoes electron capture decay to form tellurium 123. This decay process emits gamma radiation, which can be detected using a gamma camera. This property makes this compound an effective diagnostic tool for evaluating thyroid function and morphology .
相似化合物的比较
Sodium iodide I 123 can be compared with other radioactive iodine isotopes, such as:
Sodium iodide I 125: Used for in vitro diagnostic tests and biological research due to its longer half-life.
Sodium iodide I 131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer and hyperthyroidism, due to its beta-emitting properties.
This compound is unique in its suitability for diagnostic imaging due to its short half-life and gamma-emitting properties, which provide clear images with minimal radiation exposure compared to other isotopes.
属性
CAS 编号 |
41927-88-2 |
|---|---|
分子式 |
INa |
分子量 |
145.89536 g/mol |
IUPAC 名称 |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI 键 |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
SMILES |
[Na+].[I-] |
手性 SMILES |
[Na+].[123I-] |
规范 SMILES |
[Na+].[I-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)



![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)





